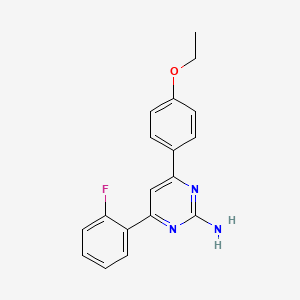
4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine, commonly known as EPMP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This molecule has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been used in laboratory experiments to study the biochemical and physiological effects of the compound, as well as its mechanism of action.
科学的研究の応用
EPMP has been studied for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, and has been used to study the biochemical and physiological effects of the compound. Additionally, it has been used in laboratory experiments to study the mechanism of action of the compound.
作用機序
The mechanism of action of EPMP is not yet fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it is believed to have anti-inflammatory effects, inhibiting the production of inflammatory mediators and reducing inflammation. Finally, EPMP is believed to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
Biochemical and Physiological Effects
EPMP has been found to possess a wide range of biochemical and physiological effects. In laboratory experiments, it has been found to possess antioxidant, anti-inflammatory, and neuroprotective effects. Additionally, it has been found to possess anti-apoptotic effects, inhibiting cell death and promoting cell survival. Furthermore, it has been found to possess anti-allergic effects, inhibiting the release of histamine and other allergic mediators.
実験室実験の利点と制限
EPMP has several advantages for use in laboratory experiments. It is a relatively stable and non-toxic compound, making it safe to use in laboratory experiments. Additionally, it is relatively easy to synthesize, allowing for the production of large amounts of the compound for use in experiments. However, EPMP has some limitations for use in laboratory experiments. It has a relatively low solubility in aqueous solutions, making it difficult to use in some experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to accurately predict its effects in experiments.
将来の方向性
There are several potential future directions for research involving EPMP. One potential direction is to further investigate the biochemical and physiological effects of the compound, particularly its anti-inflammatory and neuroprotective effects. Additionally, further research could be conducted to investigate the mechanism of action of EPMP, in order to better understand its effects in laboratory experiments. Furthermore, research could also be conducted to investigate the effects of EPMP in vivo, in order to better understand its potential therapeutic applications. Finally, further research could be conducted to investigate the potential applications of EPMP in the development of new drugs and therapies.
合成法
EPMP can be synthesized using a three-step process. The first step involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of potassium carbonate in acetonitrile. This reaction yields a pyrimidine derivative, which is then reacted with 4-ethoxyphenylhydrazine in the presence of potassium carbonate in acetonitrile. The resulting product is the desired EPMP molecule.
特性
IUPAC Name |
4-(4-ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-3-23-16-10-8-15(9-11-16)18-12-17(21-19(20)22-18)14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDFTQHHIFYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)




